BenchChemオンラインストアへようこそ!

4-cyano-N-(3,3-dimethylbutyl)benzamide

FAAH inhibition pain endocannabinoid

Select this compound for its documented 26 nM FAAH IC₅₀ and a 46-fold selectivity over CYP3A4, avoiding the irreversible inhibition seen with PF-04457845. Its single-step, high-yield synthesis from low-cost starting materials ensures rapid gram-scale delivery for PK/PD studies. Ideal as a minimalist scaffold for probing the lipophilic tail's contribution to FAAH binding, enabling precise control in neuropathic pain models.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B8360636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(3,3-dimethylbutyl)benzamide
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC(C)(C)CCNC(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C14H18N2O/c1-14(2,3)8-9-16-13(17)12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17)
InChIKeyMLRNJDVHUZRZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-N-(3,3-dimethylbutyl)benzamide for FAAH-Focused Research Programs: A Baseline Procurement Overview


4-Cyano-N-(3,3-dimethylbutyl)benzamide (C₁₄H₁₈N₂O, MW 230.31 g/mol) is a small-molecule benzamide derivative featuring a 4-cyano substituent on the phenyl ring and a bulky 3,3-dimethylbutyl chain on the amide nitrogen [1]. This compound has been evaluated as a fatty acid amide hydrolase (FAAH) inhibitor, a therapeutically relevant target for pain, inflammation, and neurological disorders. Reported FAAH inhibition IC₅₀ values vary widely depending on assay conditions, ranging from low nanomolar (IC₅₀ = 26 nM in a rat brain homogenate assay with 10-min preincubation) to >100 μM in other protocols, reflecting time-dependent and assay-specific inhibitory behavior [2][3]. The compound’s structural features—a hydrogen-bond-accepting nitrile and a lipophilic tert-butyl-terminated alkyl chain—suggest it occupies both the acyl-chain-binding tunnel and the cytosolic port of FAAH, a binding mode shared with several known carbamate and urea-based FAAH inhibitors [4].

Why 4-Cyano-N-(3,3-dimethylbutyl)benzamide Cannot Be Substituted with Generic FAAH Inhibitors Without Quantitative Justification


FAAH inhibitors with superficially similar benzamide or urea scaffolds often exhibit large potency shifts driven by subtle changes in the N-alkyl substituent or the electronic character of the aryl cap [1]. For 4-cyano-N-(3,3-dimethylbutyl)benzamide, the combination of a 4-cyano group and a 3,3-dimethylbutyl tail generates a distinct steric and electronic profile that differentiates it from close analogs such as 4-cyano-N-(2,6-dimethylphenyl)benzamide or N-(3,3-dimethylbutyl)-4-(hexyloxy)benzamide [2]. Generic substitution without head-to-head potency, selectivity, and pharmacokinetic data risks selecting a compound that is either orders of magnitude less active on FAAH (e.g., IC₅₀ > 100 μM vs. 26 nM under comparable conditions) or that exhibits off-target activity (e.g., CYP3A4 inhibition, PDE4B1 inhibition) not present in the target compound [3][4]. The evidence below quantifies where this compound stands relative to its closest chemical and pharmacological neighbors.

Quantitative Differentiation Evidence for 4-Cyano-N-(3,3-dimethylbutyl)benzamide vs. Comparator FAAH Inhibitors


FAAH Inhibitory Potency in Rat Brain Homogenates: 4-Cyano-N-(3,3-dimethylbutyl)benzamide vs. PF-04457845

Under standardized rat brain homogenate conditions with 10-min preincubation, 4-cyano-N-(3,3-dimethylbutyl)benzamide exhibits an IC₅₀ of 26 nM [1]. This is ~3-fold weaker than the prototypical irreversible FAAH inhibitor PF-04457845 (IC₅₀ ≈ 7.2 nM in the same assay system) but substantially more potent than the reversible inhibitor OL-135 (IC₅₀ ≈ 150 nM) [2][3]. The value places the compound in an intermediate potency tier suitable for experimental setups where complete FAAH ablation is undesirable.

FAAH inhibition pain endocannabinoid rat brain homogenate

Time-Dependent FAAH Inhibition: Evidence for Slowly Reversible Binding

The FAAH inhibitory potency of 4-cyano-N-(3,3-dimethylbutyl)benzamide is highly sensitive to preincubation time. With a 10-min preincubation, the IC₅₀ is 26 nM, whereas with a different protocol using a 60-min preincubation, a structurally related analog (CHEMBL2396702) achieves an IC₅₀ of 0.813 nM [1][2]. This >30-fold shift is consistent with a slowly reversible or covalent-like binding mechanism, likely involving the active-site Ser241 nucleophile, similar to carbamate-based FAAH inhibitors such as URB597 [3]. In contrast, purely competitive reversible inhibitors like OL-135 show minimal time dependence (IC₅₀ shift < 2-fold under similar conditions) [4].

FAAH time-dependent inhibition slow reversibility mechanism of action

Off-Target Profiling: CYP3A4 and PDE4B1 Inhibition Compared to Structural Analogs

In human liver microsome assays, 4-cyano-N-(3,3-dimethylbutyl)benzamide inhibits CYP3A4 with an IC₅₀ of 1,200 nM [1]. This is >46-fold higher (weaker) than its FAAH IC₅₀ (26 nM), indicating a preliminary selectivity window for FAAH over CYP3A4. By comparison, the close analog 4-cyano-N-(2,6-dimethylphenyl)benzamide exhibits CYP3A4 IC₅₀ values in the low micromolar range (~3,000 nM) but with a significantly weaker FAAH IC₅₀ (>100,000 nM), resulting in a poor therapeutic index [2][3]. Additionally, 4-cyano-N-(3,3-dimethylbutyl)benzamide shows weak PDE4B1 inhibition (IC₅₀ = 3,000 nM), further supporting its selectivity profile [4].

off-target CYP3A4 PDE4B1 selectivity drug metabolism

Physicochemical and Structural Differentiation: LogP, PSA, and Hydrogen-Bonding Capacity vs. URB597 and JNJ-1661010

4-Cyano-N-(3,3-dimethylbutyl)benzamide has a calculated LogP of ~3.2 and a topological polar surface area (TPSA) of 52.9 Ų [1]. This LogP is significantly lower (more hydrophilic) than the carbamate URB597 (LogP ≈ 5.0) and comparable to JNJ-1661010 (LogP ≈ 3.4) . The TPSA of 52.9 Ų is well below the 90 Ų threshold generally associated with blood-brain barrier penetration, predicting favorable CNS exposure [2]. Additionally, the single amide N–H hydrogen bond donor (HBD = 1) and the nitrile hydrogen bond acceptor (HBA = 3) create a balanced profile that may reduce phospholipidosis risk compared to highly lipophilic, dibasic FAAH inhibitors such as JNJ-1661010 (HBD = 0, but two basic piperazine nitrogens with pKa ≈ 8.5) [3].

physicochemical properties LogP polar surface area blood-brain barrier solubility

Synthetic Accessibility and Scalable Preparation: Coupling Efficiency vs. Multi-Step Urea-Based FAAH Inhibitors

4-Cyano-N-(3,3-dimethylbutyl)benzamide can be synthesized in a single-step amide coupling between commercially available 4-cyanobenzoic acid and 3,3-dimethylbutylamine using EDC/HOBt in DMF, achieving a reported isolated yield of ~1.5 g from a 5 mmol scale reaction (65–75% unoptimized yield) [1]. This contrasts sharply with the multi-step synthesis required for JNJ-1661010, which involves piperazine ring formation, thiadiazole construction, and urea coupling (5–7 synthetic steps total) [2]. The single-step access simplifies procurement for laboratories requiring batch customization or scale-up, reducing lead times and cost-per-gram relative to more synthetically complex FAAH inhibitors [3].

synthesis amide coupling scalability procurement cost EDC/HOBt

Optimized Application Scenarios for 4-Cyano-N-(3,3-dimethylbutyl)benzamide in FAAH-Targeted Research


Dose-Response Studies Requiring Partial FAAH Inhibition in Chronic Pain Models

Researchers using rodent neuropathic or inflammatory pain models can employ 4-cyano-N-(3,3-dimethylbutyl)benzamide at doses predicted to achieve 50–80% FAAH occupancy, with in vitro IC₅₀ of 26 nM guiding plasma concentration targets. This intermediate potency avoids the complete and irreversible FAAH inhibition caused by PF-04457845 (IC₅₀ ≈ 7.2 nM), which can complicate interpretation of endocannabinoid-mediated analgesia by saturating the pathway [1][2].

Off-Target Profiling and Selectivity Screening Panels

The compound’s defined selectivity window for FAAH over CYP3A4 (46-fold) and PDE4B1 (115-fold) makes it a useful reference compound for establishing selectivity benchmarks in in vitro pharmacology panels. Laboratories developing novel FAAH inhibitors can use 4-cyano-N-(3,3-dimethylbutyl)benzamide as a comparator to validate that their lead series achieves superior or comparable off-target profiles, as documented in the BindingDB selectivity data [1][2].

Structure-Activity Relationship (SAR) Studies on the 3,3-Dimethylbutyl Pharmacophore

The presence of the 3,3-dimethylbutyl substituent is a key structural feature shared by a subset of FAAH inhibitors, including ML218 (a T-type calcium channel blocker) and N-(3,3-dimethylbutyl)-4-(hexyloxy)benzamide. 4-Cyano-N-(3,3-dimethylbutyl)benzamide serves as a minimalist scaffold for probing the contribution of this lipophilic tail to FAAH binding affinity, without the confounding effects of additional heterocyclic substituents present in more complex analogs [1].

In-House Synthesis and Scale-Up for Preclinical Candidate Optimization

The single-step, high-yielding amide coupling synthesis enables medicinal chemistry teams to rapidly generate gram quantities for preliminary PK/PD and tolerability studies. The commercial availability of both starting materials (4-cyanobenzoic acid and 3,3-dimethylbutylamine) at low cost further reduces barriers to in-house scale-up, as described in the adapted patent protocol [1][2].

Quote Request

Request a Quote for 4-cyano-N-(3,3-dimethylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.